"physicochemical properties of N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide"
"physicochemical properties of N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide"
An In-depth Technical Guide to the Physicochemical Characterization of N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide
Introduction: A Framework for Novel Compound Characterization
N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide is a novel chemical entity with structural motifs—specifically the morpholino-pyridine and sulfonamide groups—that suggest potential biological activity, making it a compound of interest for drug discovery programs. As with any new candidate, a thorough understanding of its fundamental physicochemical properties is a prerequisite for any further development. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for rational drug design, formulation development, and ensuring reproducible biological testing.[1][2][3][4]
This guide provides a comprehensive framework for the complete physicochemical characterization of N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide. In the absence of established public data for this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the necessary experimental protocols, explains the scientific rationale behind methodological choices, and establishes a system for robust and reliable data generation. The focus is not just on what to measure, but how and why, ensuring scientific integrity at every step.
The overall workflow for characterizing a novel compound like N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide is a multi-stage process that ensures the identity and purity of the material before proceeding to the determination of its key physicochemical attributes.
Caption: Overall workflow for the characterization of a novel drug candidate.
Identity and Purity Confirmation
Before any physicochemical properties are measured, the identity, structure, and purity of the synthesized N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide must be unequivocally confirmed. This step is critical for data integrity; impurities can significantly alter experimental results for properties like solubility and melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the molecular structure, ensuring all protons and carbons are accounted for and consistent with the expected chemical shifts and coupling constants.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is required to confirm the exact molecular weight, thereby validating the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method should be used to determine the purity of the compound, which should typically be >95% for use in physicochemical assays.
Aqueous Solubility
Aqueous solubility is a master variable in drug discovery, directly impacting absorption and bioavailability.[2] For a comprehensive profile, both thermodynamic and kinetic solubility should be determined. Thermodynamic solubility represents the true equilibrium solubility, crucial for formulation, while kinetic solubility is more relevant for early discovery, mimicking the conditions of adding a DMSO stock solution to an aqueous buffer.[5]
Table 1: Summary of Aqueous Solubility Assays
| Parameter | Method | Purpose | Key Conditions |
| Thermodynamic Solubility | Shake-Flask Method | Determines equilibrium solubility for pre-formulation and biopharmaceutics classification. | Excess solid equilibrated in buffer (e.g., pH 7.4) for 24-72h at 25°C.[6][7] |
| Kinetic Solubility | DMSO Co-solvent Method | High-throughput assessment for early discovery screening. | DMSO stock solution added to buffer; precipitation measured after a short incubation (e.g., 2h).[5] |
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
This protocol is adapted from standard industry practices and published methodologies.[6][7][8]
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Sample Addition: Add an excess amount of solid N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide (e.g., 1 mg) to a glass vial containing a known volume of the buffer (e.g., 1 mL). Ensure undissolved solid is clearly visible.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.[6] Visual inspection for remaining solid should be performed at 24, 48, and 72 hours.
-
Phase Separation: After equilibration, separate the solid and liquid phases. This is best achieved by filtering the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.
-
Quantification: Accurately dilute the clear filtrate/supernatant with an appropriate solvent (e.g., acetonitrile/water). Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of known concentrations.
Lipophilicity (LogP & LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of membrane permeability, protein binding, and metabolism. It is expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for all ionic forms.
Experimental Protocol: LogP/LogD by Shake-Flask Method
This protocol is based on the OECD Guideline 107 for the Testing of Chemicals.[9][10]
-
Solvent Preparation: Use high-purity n-octanol and water. Mutually saturate the two solvents by shaking them together for 24 hours, followed by a separation period.[11] For LogD measurement, use a buffer (e.g., PBS at pH 7.4) instead of pure water.
-
Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add a defined volume of the pre-saturated n-octanol. The volume ratio should be varied in different runs to ensure consistency.
-
Equilibration: Vigorously shake the mixture for a sufficient time to reach equilibrium, then separate the two phases by centrifugation to prevent emulsion formation.[9][12]
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP (or LogD) using the formula: LogP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )
Caption: Workflow for LogP determination using the shake-flask method.
Ionization Constant (pKa)
The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. This is critical as the ionization state affects solubility, permeability, and receptor binding. Based on its structure, N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide is expected to have multiple pKa values:
-
Basic pKa: Attributable to the morpholine and pyridine nitrogen atoms.
-
Acidic pKa: Potentially from the sulfonamide N-H proton.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination.[13][14][15][16]
-
System Calibration: Calibrate a high-precision pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13]
-
Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low.[15] Maintain constant ionic strength using an electrolyte like KCl.[13]
-
Titration (for basic pKa): Acidify the sample solution to a low pH (e.g., pH 2) with a standardized HCl solution.
-
Titration (for acidic pKa): Make the sample solution alkaline to a high pH (e.g., pH 12) with a standardized NaOH solution.
-
Titration Execution: Titrate the acidified solution with standardized NaOH (or the alkaline solution with HCl) in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the inflection points on the titration curve or the peaks on the first derivative plot.[13][15]
Solid-State Properties
The solid-state form of an active pharmaceutical ingredient (API) profoundly impacts its stability, solubility, and manufacturability.[17] Different crystalline forms (polymorphs) of the same compound can have vastly different properties.[17][18][19]
Table 2: Summary of Solid-State Characterization Techniques
| Property | Technique | Information Provided |
| Melting Point & Thermal Events | Differential Scanning Calorimetry (DSC) | Determines melting point, heat of fusion, and detects phase transitions or polymorphic conversions.[17][20][21][22] |
| Crystallinity & Polymorphism | X-Ray Powder Diffraction (XRPD) | Provides a unique "fingerprint" for a crystalline form, distinguishing between polymorphs and amorphous material.[18][23][24] |
Experimental Protocol: DSC for Melting Point
-
Sample Preparation: Accurately weigh a small amount of the compound (1-5 mg) into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Scan: Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen purge.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.[17][20]
Experimental Protocol: XRPD for Polymorph Screening
-
Sample Preparation: Gently grind the sample to a fine powder to ensure random orientation of the crystallites.[25]
-
Data Acquisition: Mount the powder on a sample holder and place it in the diffractometer. Scan the sample over a relevant angular range (e.g., 2-40° 2θ).
-
Pattern Analysis: The resulting diffraction pattern, a plot of intensity vs. diffraction angle (2θ), is a unique fingerprint of the crystalline form.[26][23] Different polymorphs will produce distinct patterns. An absence of sharp peaks indicates amorphous material.[26]
Chemical Stability
Assessing the chemical stability of a new compound is mandatory to define its storage conditions and re-test period or shelf life.[27][28][29][30][31] Stability studies expose the compound to various environmental factors to identify potential degradation pathways.
Protocol: Accelerated Stability Study (ICH Q1A Guideline)
This protocol is based on the internationally harmonized ICH Q1A(R2) guideline.[27][28][29][30]
-
Batch Selection: Use at least one batch of N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide with a quality representative of the final production material.[29]
-
Storage Conditions: Store samples of the compound under accelerated stability conditions, typically 40°C ± 2°C / 75% RH ± 5% RH .[27]
-
Testing Schedule: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any physical changes.
-
Assay/Purity: Use a validated, stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect and quantify any degradation products.
-
-
Photostability: As per ICH Q1B, expose the compound to controlled light conditions to assess its sensitivity to light.[1][30]
Data Synthesis and Summary
All generated data should be compiled into a comprehensive profile. This allows for an integrated assessment of the compound's developability and guides future experiments.
Table 3: Target Physicochemical Profile for N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide
| Parameter | Method | Target Value/Information | Importance |
| Molecular Weight | Calculation | Value | Fundamental property |
| Thermodynamic Solubility (pH 7.4) | Shake-Flask | µg/mL or µM | Bioavailability, Formulation |
| pKa (Acidic) | Potentiometric Titration | Value(s) | Ionization state, pH-solubility profile |
| pKa (Basic) | Potentiometric Titration | Value(s) | Ionization state, pH-solubility profile |
| LogD (pH 7.4) | Shake-Flask | Value | Membrane permeability, ADME |
| Melting Point | DSC | °C | Purity indicator, Solid form stability |
| Solid Form | XRPD | Crystalline/Amorphous, Polymorph ID | Stability, Dissolution rate, Manufacturing |
| Accelerated Stability (6 mo) | ICH Guideline | % Degradation | Shelf-life, Storage conditions |
Conclusion
A systematic and rigorous physicochemical characterization is the bedrock of successful drug development. By following the authoritative protocols outlined in this guide, researchers can generate a reliable and comprehensive data package for N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide. This data will be indispensable for making informed decisions, de-risking development, and ultimately determining the therapeutic potential of this novel compound.
References
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
-
XRPD — X-Ray Powder Diffraction | Educational Resource & Guide. Available at: [Link]
-
ICH Q1A-F Stability Testing Guidelines. Scribd. Available at: [Link]
-
A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Organisation for Economic Co-operation and Development (OECD). Available at: [Link]
-
ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). Available at: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
-
Differential Scanning Calorimetry (DSC) Testing of Materials. Applus+ DatapointLabs. Available at: [Link]
-
Physicochemical Characterization. Creative Biolabs. Available at: [Link]
-
Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]
-
Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage. Available at: [Link]
-
Studying Polymorphism by Means of DSC. NETZSCH Analyzing & Testing. Available at: [Link]
-
A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. Available at: [Link]
-
X-ray Powder Diffraction (XRPD). Improved Pharma. Available at: [Link]
-
Determination of Thermodynamic Solubility. Bio-protocol. Available at: [Link]
-
In-vitro Thermodynamic Solubility. protocols.io. Available at: [Link]
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Organisation for Economic Co-operation and Development (OECD). Available at: [Link]
-
Physicochemical profiling of drug candidates using Capillary-based techniques. ResearchGate. Available at: [Link]
-
A.8. PARTITION COEFFICIENT. Available at: [Link]
-
Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Available at: [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
-
Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available at: [Link]
-
Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. ACS Publications. Available at: [Link]
-
Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed. Available at: [Link]
-
Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Available at: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
-
Determination of Crystal Polymorphism by Thermal Analysis. Mettler Toledo. Available at: [Link]
-
Characterization of Physicochemical Properties. Pace Analytical. Available at: [Link]
-
X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Available at: [Link]
-
Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Available at: [Link]
-
Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT. Available at: [Link]
Sources
- 1. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 2. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pacelabs.com [pacelabs.com]
- 5. enamine.net [enamine.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. protocols.io [protocols.io]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. oecd.org [oecd.org]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. enfo.hu [enfo.hu]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. XRPD â X-Ray Powder Diffraction | Educational Resource & Guide [xrpd.eu]
- 19. mt.com [mt.com]
- 20. tainstruments.com [tainstruments.com]
- 21. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 22. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]
- 23. pharmtech.com [pharmtech.com]
- 24. mdpi.com [mdpi.com]
- 25. usp.org [usp.org]
- 26. improvedpharma.com [improvedpharma.com]
- 27. scribd.com [scribd.com]
- 28. ICH Official web site : ICH [ich.org]
- 29. database.ich.org [database.ich.org]
- 30. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 31. biobostonconsulting.com [biobostonconsulting.com]
